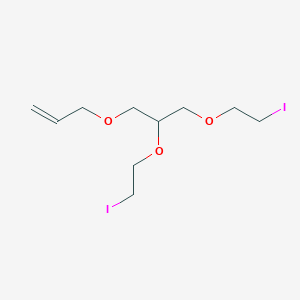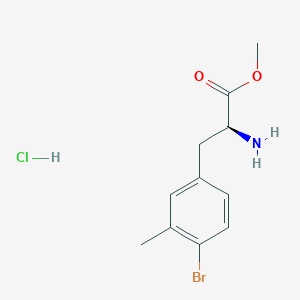
4,7-Dichloro-2-methyl-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-2-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 4th and 7th positions, a methyl group at the 2nd position, and a naphthyridine core. The molecular formula of this compound is C9H6Cl2N2. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
The synthesis of 4,7-Dichloro-2-methyl-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,6-dichloropyridine with acetic anhydride and a suitable catalyst can lead to the formation of the desired naphthyridine compound . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation, metal-catalyzed reactions, and multicomponent reactions .
Analyse Chemischer Reaktionen
4,7-Dichloro-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms at the 4th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-2-methyl-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures.
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-2-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloro-2-methyl-1,8-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as:
2,7-Dichloro-1,8-naphthyridine: Similar in structure but lacks the methyl group at the 2nd position.
2-Methyl-1,8-naphthyridine: Lacks the chlorine atoms at the 4th and 7th positions.
4-Methyl-1,8-naphthyridine-2,7-diol: Contains hydroxyl groups instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H6Cl2N2 |
|---|---|
Molekulargewicht |
213.06 g/mol |
IUPAC-Name |
4,7-dichloro-2-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-4-7(10)6-2-3-8(11)13-9(6)12-5/h2-4H,1H3 |
InChI-Schlüssel |
OWIYDCKEUGBVBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC(=NC2=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




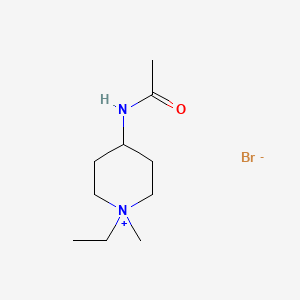
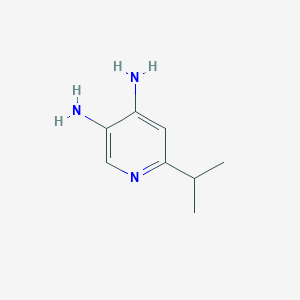
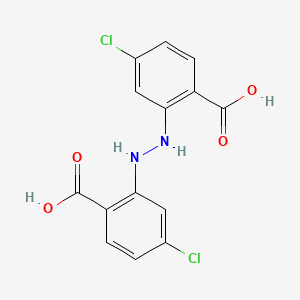

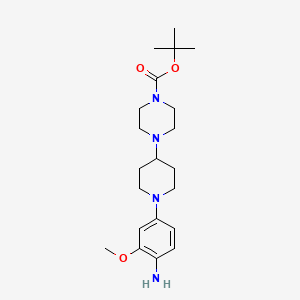

![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
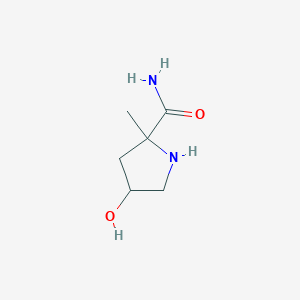
![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
